Cas no 2091617-03-5 (3-(2-bromo-4,5-difluorophenyl)propanenitrile)

3-(2-Bromo-4,5-difluorophenyl)propanenitrile is a fluorinated aromatic nitrile compound featuring a bromine substituent at the ortho position relative to the propanenitrile side chain. This structure offers versatile reactivity, particularly in cross-coupling reactions such as Suzuki or Negishi couplings, facilitated by the bromine moiety. The difluorophenyl group enhances electronic properties, making it valuable in pharmaceutical and agrochemical intermediates. The nitrile functionality provides additional synthetic utility for further derivatization, including hydrolysis or reduction. Its well-defined molecular architecture ensures consistent performance in organofluorine chemistry applications. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture.
3-(2-bromo-4,5-difluorophenyl)propanenitrile structure
2091617-03-5 structure
Product name:3-(2-bromo-4,5-difluorophenyl)propanenitrile
CAS No:2091617-03-5
MF:C9H6BrF2N
MW:246.051448345184
CID:6262697
PubChem ID:131521237

3-(2-bromo-4,5-difluorophenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-4,5-difluorophenyl)propanenitrile
    • 2091617-03-5
    • EN300-1926087
    • Inchi: 1S/C9H6BrF2N/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5H,1-2H2
    • InChI Key: CVEQCXVHSDBUTF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=CC=1CCC#N)F)F

Computed Properties

  • Exact Mass: 244.96517g/mol
  • Monoisotopic Mass: 244.96517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8Ų
  • XLogP3: 2.8

3-(2-bromo-4,5-difluorophenyl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1926087-1g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
1g
$770.0 2023-09-17
Enamine
EN300-1926087-0.5g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
0.5g
$739.0 2023-09-17
Enamine
EN300-1926087-2.5g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
2.5g
$1509.0 2023-09-17
Enamine
EN300-1926087-10.0g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
10g
$3376.0 2023-05-31
Enamine
EN300-1926087-10g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
10g
$3315.0 2023-09-17
Enamine
EN300-1926087-0.25g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
0.25g
$708.0 2023-09-17
Enamine
EN300-1926087-0.05g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
0.05g
$647.0 2023-09-17
Enamine
EN300-1926087-0.1g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
0.1g
$678.0 2023-09-17
Enamine
EN300-1926087-5.0g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
5g
$2277.0 2023-05-31
Enamine
EN300-1926087-1.0g
3-(2-bromo-4,5-difluorophenyl)propanenitrile
2091617-03-5
1g
$785.0 2023-05-31

Additional information on 3-(2-bromo-4,5-difluorophenyl)propanenitrile

Comprehensive Overview of 3-(2-bromo-4,5-difluorophenyl)propanenitrile (CAS No. 2091617-03-5)

3-(2-bromo-4,5-difluorophenyl)propanenitrile (CAS No. 2091617-03-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This compound, characterized by its unique bromo-difluorophenyl and propanenitrile functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, featuring a 2-bromo-4,5-difluorophenyl moiety, enables precise modifications, making it invaluable for designing novel bioactive molecules.

In recent years, the demand for fluorinated compounds like 3-(2-bromo-4,5-difluorophenyl)propanenitrile has surged due to their enhanced stability, bioavailability, and metabolic resistance. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated aromatic compounds are known to improve binding affinity and pharmacokinetic properties. The presence of both bromine and fluorine atoms in its structure allows for further functionalization via cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven chemistry platforms.

One of the trending topics in the scientific community is the role of nitrile-containing compounds in sustainable chemistry. 3-(2-bromo-4,5-difluorophenyl)propanenitrile aligns with this trend, as nitriles are pivotal in green synthesis methodologies, including catalytic hydrogenation and enzymatic transformations. This compound’s compatibility with flow chemistry and microwave-assisted synthesis—two highly searched techniques—further underscores its relevance in modern laboratories.

From an industrial perspective, 3-(2-bromo-4,5-difluorophenyl)propanenitrile is explored for its utility in electronic materials, particularly in the development of organic semiconductors and liquid crystals. The difluorophenyl group contributes to electron-deficient properties, a feature often queried in material science databases. Additionally, its potential use in agrochemical intermediates aligns with the growing focus on precision farming and eco-friendly pesticides, topics dominating SEO trends in the chemical sector.

Quality control and analytical characterization of CAS No. 2091617-03-5 are critical for ensuring reproducibility in research. Advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography are commonly employed to verify its purity and structural integrity. These methods are frequently searched by chemists seeking best practices for compound validation, highlighting the compound’s technical importance.

In summary, 3-(2-bromo-4,5-difluorophenyl)propanenitrile (CAS No. 2091617-03-5) represents a multifaceted building block in contemporary chemistry. Its applications span pharmaceuticals, materials science, and sustainable synthesis, addressing key industry challenges and aligning with high-traffic search queries in the scientific domain. As research progresses, this compound is poised to play a pivotal role in innovations driven by AI-aided molecular design and green chemistry initiatives.

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